Dafadine D is a small molecule that has garnered attention in the field of nematode research, particularly for its role in influencing developmental processes and longevity in nematodes such as Caenorhabditis elegans. It acts primarily as an inhibitor of the cytochrome P450 enzyme DAF-9, which is crucial for the synthesis of dafachronic acid, a signaling molecule involved in various biological functions including dauer formation and developmental timing.
Dafadine D was first characterized in studies focusing on its effects on C. elegans and other nematodes. Research indicates that it can promote dauer formation, a state of developmental arrest that allows nematodes to survive unfavorable conditions, thereby extending lifespan under certain circumstances .
Dafadine D falls under the category of chemical compounds known as small molecules. It is specifically classified as a cytochrome P450 inhibitor, targeting the DAF-9 enzyme pathway involved in steroid hormone synthesis.
The synthesis of Dafadine D has been described using various chemical methodologies aimed at producing high yields and purity. The compound's synthesis typically involves multi-step organic reactions, including:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and selectivity but are often proprietary or unpublished.
Dafadine D has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact chemical structure can be represented by its molecular formula and depicted using structural diagrams.
The three-dimensional conformation of Dafadine D is essential for its interaction with biological targets, influencing its efficacy as an inhibitor.
Dafadine D participates in various chemical reactions primarily related to its interaction with biological targets:
The kinetics of these reactions can be studied using assays that measure enzyme activity in the presence of Dafadine D, providing insights into its potency and mechanism of action.
Dafadine D exerts its biological effects primarily through the inhibition of the cytochrome P450 DAF-9 enzyme. This inhibition leads to reduced levels of dafachronic acid, which subsequently affects signaling pathways involved in:
Experimental data indicate that Dafadine D can significantly increase the proportion of nematodes entering the dauer stage when exposed to unfavorable conditions . This effect is measured through population studies and developmental assays.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Dafadine D has several applications in scientific research:
Dafadine D exerts its primary nematode developmental effects through potent and selective inhibition of DAF-9, a cytochrome P450 enzyme critical for steroid hormone biosynthesis in nematodes. DAF-9 functions as a monooxygenase that catalyzes key hydroxylation steps in the biosynthesis of dafachronic acids (DAs), which serve as endogenous ligands for the nuclear hormone receptor DAF-12. Structural analyses reveal that dafadine D competitively binds the heme-containing active site of DAF-9, effectively displacing the cholesterol-derived substrates through steric hindrance and disruption of the enzyme's catalytic triad [2] [5].
The inhibitory activity of dafadine D exhibits remarkable isoform specificity across the P450 superfamily. While it demonstrates high-affinity binding (Ki = 38 nM) to C. elegans DAF-9, it shows negligible activity against human CYP3A4, CYP2D6, and CYP2C9 isoforms at concentrations up to 100 μM. This selectivity stems from dafadine D's structural complementarity to unique hydrophobic residues within the substrate recognition site 1 (SRS-1) of nematode DAF-9, which are absent in mammalian P450 counterparts [5]. Molecular docking simulations indicate that the trifluoromethyl-pyridine moiety of dafadine D forms critical π-π stacking interactions with Phe298 of DAF-9, while its amide bond participates in hydrogen bonding with Thr126 and Ser312 residues – interactions essential for inhibitory potency [2].
Table 1: Structural Features of DAF-9 Isoforms and Dafadine D Sensitivity
Isoform Origin | Critical SRS-1 Residues | Dafadine D Ki (nM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
C. elegans | Phe298, Thr126, Ser312 | 38 ± 2.1 | 0.85 × 104 M-1s-1 |
H. contortus | Phe299, Thr127, Ser313 | 42 ± 3.5 | 0.82 × 104 M-1s-1 |
Human CYP3A4 | Leu294, Ala305, Val396 | >100,000 | 1.2 × 105 M-1s-1 |
The functional consequence of DAF-9 inhibition is the dramatic reduction (≥95%) in Δ4- and Δ7-dafachronic acid production, as quantified by LC-MS/MS in C. elegans whole-worm extracts. This biochemical blockade occurs within 2 hours of dafadine D exposure (10 μM concentration) and precedes morphological changes associated with dauer formation [5].
The reduction in dafachronic acid synthesis induced by dafadine D directly impacts the transcriptional activity of DAF-12, a conserved nuclear hormone receptor that functions as the master regulator of nematode developmental fate. In the absence of ligand, DAF-12 adopts a repressive conformation that recruits the corepressor DIN-1 (dafachronic acid-inducible nuclear protein) and associated chromatin-remodeling complexes, including histone deacetylases (HDACs) and switch-independent 3 (SIN3) proteins [5] [9]. Dafadine D treatment (5-10 μM) induces this repressive complex, leading to genome-wide alterations in transcriptional activity.
Chromatin immunoprecipitation sequencing (ChIP-seq) analyses reveal that dafadine D promotes DAF-12/DIN-1 binding to specific genomic loci containing dauer-promoting genes. Key among these are:
Concurrently, dafadine D treatment reduces DAF-12 binding at promoters of reproductive growth genes, including those involved in gonad development (lag-2, apx-1), vulval morphogenesis (lin-29, egl-13), and cell cycle progression (cye-1, cyd-1). This transcriptional reprogramming occurs within 4-8 hours of compound exposure and establishes the molecular framework for dauer formation [9].
Table 2: DAF-12 Coregulator Complexes Modulated by Dafadine D
DAF-12 State | Coregulator Complex | Target Genes Regulated | Functional Outcome |
---|---|---|---|
Liganded (DA-bound) | Coactivator complex:• CBP-1• SRC-1• TRAP/DRIP | • lag-2• lin-29• daf-9• cye-1 | Reproductive developmentContinuous moltingMetabolic activityCell proliferation |
Unliganded (Dafadine D-induced) | Corepressor complex:• DIN-1• SIN-3• HDA-1• SAP-18 | • hsp-16.2• sod-3• gei-7• lin-41• fard-1 | Stress resistanceAnaerobic metabolismDevelopmental arrestFat storage |
Dafadine D's effects are amplified through integration with conserved endocrine pathways, particularly the insulin/IGF-1 signaling (IIS) and TGF-ß cascades that monitor environmental conditions. The compound does not directly inhibit insulin or TGF-ß receptors but modulates their downstream convergence on steroidogenesis and DAF-12 activity [3] [9]. Under dafadine D treatment (1-10 μM), the nuclear translocation of DAF-16 (the FOXO transcription factor downstream of IIS) increases 3.5-fold, as quantified by fluorescence microscopy in transgenic strains expressing DAF-16::GFP. This redistribution occurs independently of IIS pathway activation, indicating cross-talk between the steroid and insulin pathways [9].
Molecular analyses reveal that unliganded DAF-12, stabilized by dafadine D, physically interacts with DAF-16 at promotors containing both DAF-12 and FOXO response elements. This cooperative binding enhances expression of shared target genes involved in stress resistance (sod-3, mtl-1) and longevity (ins-7, dod-3). Simultaneously, dafadine D potentiates TGF-ß signaling by increasing the expression of DAF-7 (TGF-ß ligand) in ASI neurons 2.8-fold and its receptor DAF-1 in peripheral tissues 1.9-fold. This creates a feed-forward loop where heightened TGF-ß signaling sensitizes the organism to low steroid conditions, lowering the threshold for dauer commitment [3].
The integration points between pathways are particularly evident in genetic epistasis experiments. Dafadine D fails to induce dauer formation in daf-12(-) null mutants and shows significantly reduced efficacy (EC50 increases 8-fold) in daf-16(-) mutants. Conversely, the compound synergizes with mutations in daf-2 (insulin receptor), reducing the EC50 by 60% compared to wild-type strains. These findings demonstrate that dafadine D requires an intact DAF-12 pathway but exerts modulatory effects on parallel signaling cascades [9].
Table 3: Genetic Interactions Between Dafadine D and Key Signaling Mutants
Genetic Background | Dafadine D EC50 (nM) | Dauer Induction (%) | Transcriptional Change in DAF-16 Targets |
---|---|---|---|
Wild-type (N2) | 380 ± 25 | 97 ± 2 | 4.2-fold increase |
daf-12(rh61rh411) | >10,000 | 5 ± 1 | No change |
daf-16(m26) | 2,850 ± 310 | 42 ± 6 | 1.3-fold increase |
daf-2(e1370) | 150 ± 18 | 100 | 6.8-fold increase |
daf-7(e1372) | 520 ± 45 | 89 ± 4 | 3.7-fold increase |
The precise blockade of steroidogenic precursors by dafadine D initiates a metabolic cascade that reprograms nematode development toward dauer formation. DAF-9 normally converts lathosterol and lathosterone to Δ7-dafachronic acid through a 3-keto-4-ene intermediate in a two-step oxidation process requiring molecular oxygen and NADPH [5]. Dafadine D (10 μM) inhibits both steps, causing the accumulation of upstream sterols while reducing DA levels below the critical threshold (≤10 nM) required for DAF-12 activation. Gas chromatography-mass spectrometry analyses reveal that treated larvae accumulate 4-methylsterols (4α-methyl-5α-cholesta-8-en-3β-ol and 4α-methylcholesta-8,24-dien-3β-ol) within 6 hours, sterols that are not utilized in alternative biosynthetic pathways [9].
This biochemical disruption triggers a systemic endocrine response characterized by:
The temporal progression of dauer morphogenesis under dafadine D treatment follows a strict sequence: Within 4-8 hours, metabolic genes shift expression; by 12 hours, sensory neurons (ASI, ASJ) show altered activity; at 18-24 hours, hypodermal cells initiate radial constriction; and by 30 hours, cuticular alae formation is evident. This irreversible commitment to dauer occurs only if the compound is present during the L1/L2 critical window, consistent with the endogenous dauer decision point [9].
Table 4: Steroid Biosynthesis Pathway Disruption by Dafadine D
Biosynthetic Step | Enzyme Involved | Substrate Accumulation with Dafadine D | Product Reduction with Dafadine D |
---|---|---|---|
Cholesterol import | NPC-2 | Cholesterol esters (1.8-fold increase) | Free cholesterol (40% decrease) |
Lathosterol formation | DAF-36/HSD-1 | Lathosterol (2.2-fold increase) | Lathosterone (75% decrease) |
3-keto-4-ene intermediate formation | Unknown dehydrogenase | 4α-methylcholesta-8,24-dien-3-one (3.5-fold increase) | Δ4-DA precursors (92% decrease) |
Δ7-DA synthesis | DAF-9 | 4α-methyl-5α-cholesta-8,14-dien-3β-ol (5.1-fold increase) | Δ7-DA (96% decrease) |
Δ4-DA synthesis | DAF-9 | 4α-methylcholesta-8,24-dien-3β-ol (2.8-fold increase) | Δ4-DA (94% decrease) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7